BenchChemオンラインストアへようこそ!

3-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine

Stearoyl-CoA desaturase-1 SCD1 inhibition Metabolic disease

This compound is a structurally distinctive pyridazine-piperazine-aryl small molecule featuring an unsubstituted 1H-pyrazol-1-yl group at the pyridazine 6-position and a 4-(naphthalene-2-carbonyl)piperazin-1-yl moiety at the 3-position. Unlike methyl-substituted pyrazole analogs, the free N-H group provides a unique hydrogen-bond donor profile critical for target engagement in kinase and GPCR assays. Procure this specific analog to explore underexplored pyrazol-1-yl SAR in SCD1, BCR-ABL kinase, and aminergic GPCR panels. Compare directly with CAS 946273-72-9 (pyridin-3-yl analog) to decouple heterocycle effects on potency and selectivity. Available via custom synthesis.

Molecular Formula C22H20N6O
Molecular Weight 384.4 g/mol
Cat. No. B5090911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine
Molecular FormulaC22H20N6O
Molecular Weight384.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C(=O)C4=CC5=CC=CC=C5C=C4
InChIInChI=1S/C22H20N6O/c29-22(19-7-6-17-4-1-2-5-18(17)16-19)27-14-12-26(13-15-27)20-8-9-21(25-24-20)28-11-3-10-23-28/h1-11,16H,12-15H2
InChIKeyOZHOQWIVUZGCNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[4-(Naphthalene-2-carbonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine: Structural Identity and Compound Class Context


3-[4-(Naphthalene-2-carbonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine (molecular formula C22H20N6O) is a synthetic heterocyclic small molecule belonging to the pyridazine-piperazine-aryl pharmacophore class . It features a pyridazine core substituted at the 6-position with an unsubstituted 1H-pyrazol-1-yl group and at the 3-position with a 4-(naphthalene-2-carbonyl)piperazin-1-yl moiety. This structural architecture places it within a broader family of pyridazine-piperazine compounds investigated as kinase inhibitors, stearoyl-CoA desaturase (SCD1) inhibitors, and GPCR modulators [1]. The compound is primarily available through custom synthesis vendors as a research-grade chemical for early-stage drug discovery and preclinical tool compound applications. **Critical note:** As of the literature cutoff, no peer-reviewed primary research article or patent specifically reports quantitative biological activity data for this exact compound [2].

Why 3-[4-(Naphthalene-2-carbonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine Cannot Be Interchanged with In-Class Analogs


Within the pyridazine-piperazine-aryl scaffold series, subtle structural variations at the pyridazine 6-position (pyrazol-1-yl vs. pyridin-3-yl vs. other heterocycles) and at the piperazine N-acyl substituent produce profoundly different pharmacological profiles [1]. Published SAR studies on related pyridazine-piperazine SCD1 inhibitors demonstrate that replacing a pyridinyl group with a pyrazolyl group alters both target potency and selectivity profiles, while the naphthalene-2-carbonyl versus alternative benzoyl substituents modulates lipophilicity, metabolic stability, and off-target binding [1][2]. The piperazine ring serves as a conformational linker whose substitution pattern directly influences the spatial orientation of the terminal aromatic group within the target binding pocket. Consequently, procurement of an analog with even a single substituent difference—such as 3-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine (CAS 946273-72-9) or 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(naphthalene-2-carbonyl)piperazin-1-yl]pyridazine—cannot be assumed to yield equivalent biological outcomes without experimental validation. The unsubstituted pyrazol-1-yl group in the target compound has a distinct hydrogen-bond donor/acceptor profile compared to methyl-substituted pyrazoles and pyridines, which may be critical for target engagement in specific assay systems [2].

Quantitative Differentiation Evidence for 3-[4-(Naphthalene-2-carbonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine


SCD1 Inhibitory Potency: Class-Level Inference from Pyridazine-Piperazine-Naphthalene Scaffold

The pyridazine-piperazine scaffold with a naphthalene-carbonyl substituent has been validated as a potent SCD1 inhibitory chemotype. In a published series, the piperazinylpyridazine core with optimized substituents yielded compound XEN103 (compound 49) with an mSCD1 IC50 of 14 nM and HepG2 cellular IC50 of 12 nM [1]. While the target compound specifically bears a pyrazol-1-yl substituent rather than the optimized groups reported for XEN103, the shared naphthalene-carbonyl-piperazine-pyridazine core architecture places it within the same pharmacophore class. No direct IC50 data for the target compound are available. The pyrazol-1-yl group represents an unexplored substituent at the pyridazine 6-position within this SCD1 inhibitor series, which may confer selectivity advantages that remain to be experimentally determined [1].

Stearoyl-CoA desaturase-1 SCD1 inhibition Metabolic disease

Pyrazol-1-yl vs. Pyridin-3-yl Substituent Differentiation at the Pyridazine 6-Position

The target compound contains a 1H-pyrazol-1-yl group at the pyridazine 6-position, distinguishing it from the commercially more common analog 3-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine (CAS 946273-72-9). Pyrazole and pyridine rings have distinct electronic properties: pyrazole is a π-excessive heterocycle (5-membered, 6π electrons) with an N-H hydrogen bond donor when unsubstituted, while pyridine is a π-deficient heterocycle (6-membered, 6π electrons) with a nitrogen lone pair as a hydrogen bond acceptor [1]. In published kinase inhibitor programs, pyrazol-1-yl substitution on pyridazine cores has been associated with BCR-ABL inhibitory activity, with representative compounds achieving IC50 values as low as 8.5 nM [2]. The pyridine-substituted analog (CAS 946273-72-9) has been associated with SCD1 inhibition and naphthalene-mediated π-stacking interactions but has no published quantitative selectivity data comparing pyrazol-1-yl vs. pyridin-3-yl variants in the same assay system [3].

Kinase inhibition GPCR modulation Heterocyclic SAR

Naphthalene-2-carbonyl vs. Alternative Benzoyl Substituents: Lipophilicity and Binding Considerations

The naphthalene-2-carbonyl group on the piperazine ring provides enhanced lipophilicity and extended π-surface area compared to monocyclic benzoyl substituents found in analogs such as 3-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine and 3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine [1]. Naphthalene moieties have been documented to enhance binding affinity through π-π stacking interactions with aromatic amino acid residues in protein binding pockets [2]. In the pyridazine-piperazine SCD1 inhibitor series, the nature of the terminal aromatic group significantly influenced both potency and metabolic stability: larger aromatic systems generally increased target engagement but also raised calculated logP values, requiring careful optimization of the balance between potency and pharmacokinetic properties [3]. The naphthalene-2-carbonyl group in the target compound represents a deliberate lipophilic enhancement strategy compared to phenyl-based analogs.

Lipophilicity optimization π-stacking interactions Drug-likeness

Recommended Research Application Scenarios for 3-[4-(Naphthalene-2-carbonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine


SCD1 Inhibitor Lead Optimization: Exploring Pyrazol-1-yl SAR at the Pyridazine 6-Position

Based on the validated SCD1 inhibitory activity of the pyridazine-piperazine-naphthalene scaffold class [1], this compound is suitable as a chemical probe to explore the structure-activity relationship of pyrazol-1-yl substitution at the pyridazine 6-position—an underexplored region in published SCD1 inhibitor series. Researchers can directly compare its activity profile against the pyridin-3-yl analog (CAS 946273-72-9) to assess the impact of heterocycle exchange on SCD1 potency, selectivity, and cellular activity.

Kinase Selectivity Profiling: Pyrazolyl-Pyridazine Scaffold as a Privileged Kinase-Binding Chemotype

Pyrazol-1-yl-substituted pyridazine derivatives have demonstrated inhibitory activity against BCR-ABL kinase with IC50 values in the low nanomolar range in structurally related compounds [2]. The target compound, with its unique combination of an unsubstituted pyrazol-1-yl group and naphthalene-2-carbonyl-piperazine moiety, represents a structurally distinctive kinase inhibitor scaffold suitable for broad kinase selectivity panel screening to identify potential therapeutic applications beyond SCD1.

GPCR Ligand Discovery: Naphthalene-Piperazine Motif as a CNS-Targeting Pharmacophore

Naphthalene-containing piperazine derivatives have established precedent as ligands for serotonin (5-HT) and dopamine receptors, with the naphthalene group contributing to receptor binding through hydrophobic and π-stacking interactions [3]. The target compound combines this recognized GPCR-targeting naphthalene-piperazine motif with a pyrazolyl-pyridazine extension that may confer novel receptor subtype selectivity. This compound is suitable for screening against GPCR panels, particularly aminergic receptor families.

Chemical Biology Tool Compound for Pyrazole-Specific Binding Studies

The unsubstituted 1H-pyrazol-1-yl group on the pyridazine core provides a distinct hydrogen-bond donor/acceptor profile compared to the methyl-substituted pyrazole analogs commonly found in commercial libraries [2]. This feature makes the compound a valuable tool for probing the contribution of pyrazole N-H hydrogen bonding to target engagement in biochemical and biophysical assays, particularly when compared head-to-head with 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(naphthalene-2-carbonyl)piperazin-1-yl]pyridazine, which lacks this hydrogen bond donor capability.

Quote Request

Request a Quote for 3-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.